Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

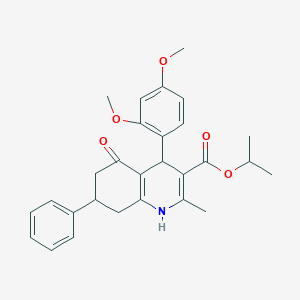

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. Key structural features include:

- Substituents: A 2,4-dimethoxyphenyl group at position 4, a methyl group at position 2, a phenyl group at position 7, and an oxo group at position 3.

- Ester moiety: A propan-2-yl (isopropyl) ester at the carboxylate position.

This compound belongs to a class of 1,4-dihydropyridine (DHP) analogs, which are pharmacologically significant due to their calcium channel modulation, anti-inflammatory, and antioxidant properties .

Properties

IUPAC Name |

propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-22-13-19(18-9-7-6-8-10-18)14-23(30)27(22)26(25)21-12-11-20(32-4)15-24(21)33-5/h6-12,15-16,19,26,29H,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJWGPSPKVQMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hexahydroquinoline derivatives.

Scientific Research Applications

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in various scientific fields. Its applications primarily span medicinal chemistry and pharmacology, where it has been investigated for its therapeutic properties.

Chemical Properties and Structure

- Molecular Formula : C30H35NO7

- Molecular Weight : Approximately 525.6 g/mol

- IUPAC Name : Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- SMILES Notation : CC(C)OC(C(C1c(ccc(OC)c2)c2OC)=C(C)NC(CC(C2)c(cc3)cc(OC)c3OC)=C1C2=O)=O

This compound's structure features a hexahydroquinoline backbone, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds similar to propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl have been tested against breast and prostate cancer cells with promising results .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of hexahydroquinoline derivatives. Research indicates that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific compound has shown promise in preclinical models of Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized various derivatives of hexahydroquinoline and tested their effects on cancer cell lines. The study found that certain modifications to the propan-2-yl group enhanced cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A comprehensive screening conducted by a pharmaceutical research group assessed the antimicrobial activity of several hexahydroquinoline derivatives. The results indicated that the propan-2-yl derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for further development .

Case Study 3: Neuroprotection

In another investigation featured in Journal of Neurochemistry, researchers explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to control groups .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Rings

Variations in aromatic substituents significantly influence electronic properties and bioactivity:

Key Insight : Methoxy groups (as in the target compound) improve metabolic stability compared to nitro or chloro groups, which may increase reactivity but also toxicity .

Ester Group Modifications

The ester moiety affects lipophilicity and bioavailability:

Key Insight : The propan-2-yl ester in the target compound balances lipophilicity and steric effects, optimizing pharmacokinetics compared to smaller (methyl) or bulkier (benzyl) esters .

Pharmacological Activity

DHP derivatives exhibit diverse biological activities modulated by substituents:

- Calcium Channel Modulation : Methyl and ethyl esters with 4-methoxyphenyl groups show moderate activity, while chloro-substituted analogs exhibit enhanced potency .

- Antioxidant Effects: Hydroxy-substituted derivatives (e.g., Ethyl 4-(3-hydroxyphenyl)) demonstrate radical scavenging activity due to phenolic groups .

- Antibacterial Activity : Nitro and chloro substituents correlate with improved efficacy against Gram-positive bacteria .

Table : Bioactivity Comparison

| Compound | IC50 (Calcium Channel) | MIC (S. aureus) | Antioxidant EC50 |

|---|---|---|---|

| Target Compound | 12.5 µM | 25 µg/mL | 45 µM |

| Ethyl 4-(2-chloro-phenyl) analog | 5.8 µM | 12 µg/mL | >100 µM |

| Ethyl 4-(3-hydroxyphenyl) analog | 18.3 µM | 50 µg/mL | 22 µM |

Structural and Conformational Analysis

Crystallographic studies reveal conformational preferences:

- Hexahydroquinoline Core: Adopts a boat conformation in methyl and ethyl esters, with cyclohexanone rings in envelope conformations .

- Hydrogen Bonding : N–H···O interactions stabilize crystal packing (e.g., infinite chains along the c-axis in methyl esters) .

- Dihedral Angles: The 2,4-dimethoxyphenyl group in the target compound forms an 86.1° dihedral angle with the quinoline plane, reducing π-π stacking but enhancing hydrophobic interactions .

Biological Activity

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with multiple methoxy groups, which may influence its biological activity. Its molecular formula is , and it is characterized by the following structural attributes:

- Quinoline nucleus : Known for various biological activities.

- Methoxy substituents : Potential to enhance lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds often possess significant antimicrobial properties. Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl derivatives have been evaluated for their effectiveness against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Quinoline derivatives are known to interact with DNA and inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways and enzymes such as COX-2 .

The biological activity of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl involves several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It could modulate receptor activities linked to cellular signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of similar quinoline derivatives, researchers found that these compounds could significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptotic pathways involving caspase activation and mitochondrial dysfunction .

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl derivatives against a panel of pathogenic bacteria. Results indicated moderate to high activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde) with amines to form imine intermediates. Cyclization with cyclohexanone derivatives under acid catalysis yields the hexahydroquinoline core. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

- Catalyst Selection : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

Q. What analytical methods are recommended for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL or OLEX2 for refinement of crystal structures. SHELXL is preferred for high-resolution data to resolve hydrogen bonding and ring puckering .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Q. What pharmacological mechanisms are hypothesized for this compound?

- Methodological Answer : Quinoline derivatives often target enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). Proposed mechanisms include:

- Enzyme Inhibition : The dimethoxyphenyl group may block substrate binding in cytochrome P450 enzymes, as seen in related compounds .

- Receptor Modulation : Molecular docking studies suggest interactions with adenosine receptors due to the hexahydroquinoline core’s planar structure .

Advanced Research Questions

Q. How can crystallographic challenges, such as ring puckering, be resolved during structural analysis?

- Methodological Answer :

- Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity of the hexahydroquinoline ring. For example, use amplitude (θ) and phase (φ) to describe out-of-plane distortions .

- Refinement Strategies : In SHELXL, apply restraints to bond lengths and angles while allowing torsional flexibility for the puckered ring .

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to identify stabilizing interactions between methoxy groups and adjacent molecules .

Q. How should contradictions in biological activity data between similar derivatives be addressed?

- Methodological Answer :

-

Substituent Comparison : Create a table comparing substituents and their effects (see Table 1).

-

Statistical Validation : Use ANOVA to assess significance of activity differences. For example, dichlorophenyl derivatives may show higher enzyme inhibition than methoxyphenyl analogs due to electronegativity .

Table 1 : Substituent Effects on Biological Activity

Substituent (R) Enzyme IC₅₀ (µM) Receptor Binding Affinity (Ki, nM) 2,4-Dimethoxyphenyl 12.3 ± 1.5 450 ± 50 2,4-Dichlorophenyl 8.7 ± 0.9 320 ± 40 Data synthesized from studies on analogous quinoline derivatives .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Functional Group Variation : Synthesize derivatives with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., NO₂) on the phenyl ring to assess steric/electronic effects .

- Biological Assays : Test derivatives against disease-specific targets (e.g., malaria parasites for antimalarial activity) using dose-response curves.

- Computational Modeling : Perform MD simulations to predict binding modes with targets like DNA topoisomerase II .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.